molecular formula C25H24ClN3O4S B8782845 Carbamic acid, N-[[3-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]methyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[[3-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]methyl]-, 1,1-dimethylethyl ester

Cat. No. B8782845
M. Wt: 498.0 g/mol
InChI Key: FMIJMGDEFWNIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778977B2

Procedure details

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate (333 mg, 1.0 mmol), 3-bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (372 mg, 1.0 mmol), potassium carbonate (270 mg, 2 mmol) and PdCl2(dppf)CH2Cl2 (41 mg, 0.05 mmol) were added to a reaction flask which was purged thoroughly with N2. 10 ml of dried dioxane was added via syringe and the reaction was heated to 90° C. for overnight. After LC-MS showed the reaction was complete, the solution was then cooled to room temperature and filtered and concentrated. The residue was purified by chromatography (0-50% EtOAc:hexane), giving 201 mg of tert-butyl 3-(4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)benzylcarbamate as a white solid, yield: 40.4%.
Quantity
333 mg
Type
reactant
Reaction Step One
Quantity
372 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(dppf)CH2Cl2
Quantity
41 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[CH:10]=[C:11]([CH:21]=[CH:22][CH:23]=2)[CH2:12][NH:13][C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17])O1.Br[C:26]1[C:34]2[C:29](=[N:30][CH:31]=[CH:32][C:33]=2[Cl:35])[N:28]([S:36]([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)(=[O:38])=[O:37])[CH:27]=1.C(=O)([O-])[O-].[K+].[K+]>>[Cl:35][C:33]1[CH:32]=[CH:31][N:30]=[C:29]2[N:28]([S:36]([C:39]3[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=3)(=[O:38])=[O:37])[CH:27]=[C:26]([C:9]3[CH:10]=[C:11]([CH:21]=[CH:22][CH:23]=3)[CH2:12][NH:13][C:14](=[O:20])[O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[C:34]=12 |f:2.3.4|

Inputs

Step One
Name
Quantity
333 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C(CNC(OC(C)(C)C)=O)C=CC1)C
Name
Quantity
372 mg
Type
reactant
Smiles
BrC1=CN(C2=NC=CC(=C21)Cl)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
270 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
PdCl2(dppf)CH2Cl2
Quantity
41 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged thoroughly with N2
ADDITION
Type
ADDITION
Details
10 ml of dried dioxane was added via syringe
TEMPERATURE
Type
TEMPERATURE
Details
the solution was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (0-50% EtOAc:hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)N(C=C2C=2C=C(CNC(OC(C)(C)C)=O)C=CC2)S(=O)(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 201 mg
YIELD: PERCENTYIELD 40.4%
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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